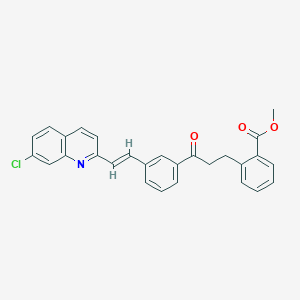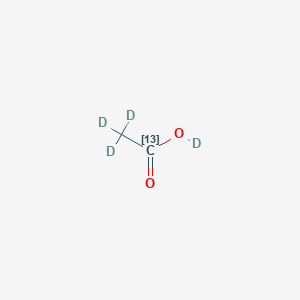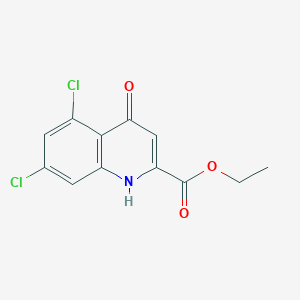
5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester
Vue d'ensemble
Description
5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been the subject of numerous chemical studies. Although the provided papers do not directly discuss 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester, they do provide insights into the synthesis and properties of related quinoline derivatives.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include domino processes, as described in the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters . These processes typically start with precursors such as arylmethyl azides, which undergo rearrangement to form an N-aryl iminium ion. This ion then participates in further reactions, including intramolecular electrophilic aromatic substitution, to yield the quinoline core structure. The synthesis of related compounds, such as ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, involves structural modifications of quinazoline-2-carboxylic acid, indicating the versatility of quinoline synthesis strategies .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a nitrogen atom within the aromatic ring system, which can influence the electronic properties of the molecule. The structural features of these compounds are often elucidated using analytical and spectral data, including infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) . These techniques allow for the determination of substitution patterns and the identification of functional groups attached to the quinoline core.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including ring-opening and ring-closure (RORC) processes. For instance, the reaction of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde with hydroxylamine hydrochloride demonstrates the compound's distinctive chemical behavior, leading to a range of products . Bromination reactions can also yield unexpected isomers, as seen in the treatment of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with bromine, resulting in both the expected product and a 9-bromo-substituted isomer .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents such as halogens, ester groups, or hydroxyl groups can affect properties like solubility, melting point, and reactivity. The biological activity of these compounds, such as antiallergy properties, can also be modulated by structural modifications, as demonstrated by the increased potency of certain esters compared to their acid counterparts . The specific properties of 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester would likely be influenced by the chloro and hydroxy substituents, which could impact its reactivity and potential pharmacological applications.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
- 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester is used in synthesizing various quinoline derivatives, which have shown potential in pharmaceutical applications. Ukrainets et al. (2013) explored its use in producing diuretic compounds, highlighting the significant increase in diuretic activity of 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides compared to non-brominated analogs (Ukrainets, Golik, & Chernenok, 2013).
Antibacterial Activity
- The compound has also been integral in the synthesis of novel quinolone derivatives with notable antibacterial properties. Lingaiah et al. (2012) synthesized optically pure α-amino acid functionalised-7-trifluoromethyl substituted quinolone derivatives, showing promising antibacterial activity against various bacterial strains (Lingaiah et al., 2012).
Large-Scale Synthesis for Pharmaceutical Compounds
- Bänziger et al. (2000) demonstrated a practical and large-scale synthesis process using this compound, underscoring its importance in manufacturing pharmaceutically active compounds (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Synthesis of Quinoline Carboxylic Acids
- The compound is used in the synthesis of various quinoline carboxylic acids. Ukrainets et al. (2000) detailed the production of ethyl esters of quinoline-3-carboxylic acids through the reaction of hydrazides of 1-R-2-oxo-4-hydroxyquinoline-3-carboxylic acids with ethyl orthoformate, a process important for chemical research (Ukrainets et al., 2000).
Development of Fluorescent Dyes for Liquid Crystal Displays
- This compound has also been involved in synthesizing fluorescent dyes for potential application in liquid crystal displays. Bojinov and Grabchev (2003) synthesized ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, showcasing their high potential for application in this field (Bojinov & Grabchev, 2003).
Safety And Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, cause skin irritation, and cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Orientations Futures
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in the field of medicinal chemistry . Therefore, future research could focus on the synthesis of new derivatives and the exploration of their potential biological and pharmaceutical activities.
Propriétés
IUPAC Name |
ethyl 5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)9-5-10(16)11-7(14)3-6(13)4-8(11)15-9/h3-5H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWVWSJNXBGMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356595 | |
| Record name | Ethyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester | |
CAS RN |
157848-08-3 | |
| Record name | Ethyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

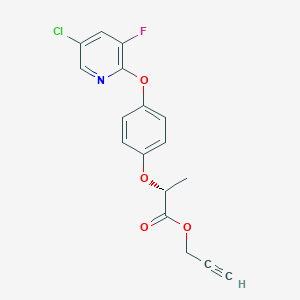
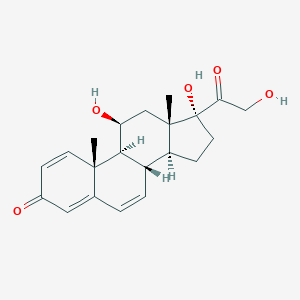
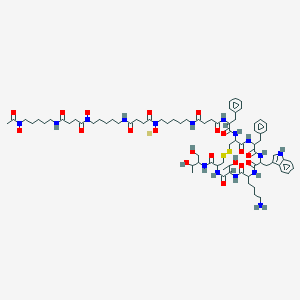
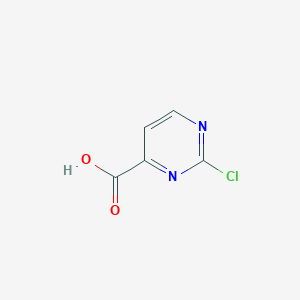
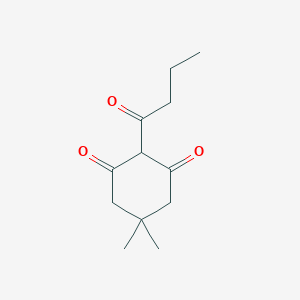
![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B133438.png)
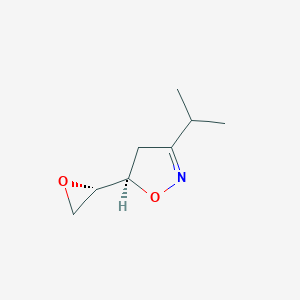
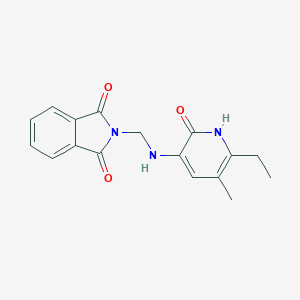
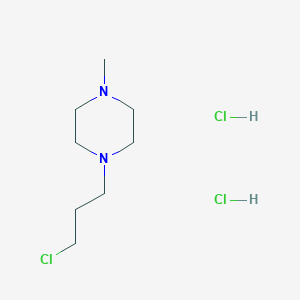
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B133452.png)
